molecular formula C15H20N2O6S B6663095 1-[3-[(4-Ethoxyphenyl)sulfonylamino]propanoylamino]cyclopropane-1-carboxylic acid

1-[3-[(4-Ethoxyphenyl)sulfonylamino]propanoylamino]cyclopropane-1-carboxylic acid

Cat. No.: B6663095
M. Wt: 356.4 g/mol
InChI Key: SGMIHPPBDBSHLW-UHFFFAOYSA-N
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Description

1-[3-[(4-Ethoxyphenyl)sulfonylamino]propanoylamino]cyclopropane-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(4-Ethoxyphenyl)sulfonylamino]propanoylamino]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate 4-ethoxyphenylsulfonyl chloride, which is then reacted with 3-aminopropanoic acid to form the sulfonamide intermediate. This intermediate is subsequently cyclized to form the cyclopropane ring under specific conditions, such as the use of a strong base and heat.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-[(4-Ethoxyphenyl)sulfonylamino]propanoylamino]cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[3-[(4-Ethoxyphenyl)sulfonylamino]propanoylamino]cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study enzyme interactions and to develop enzyme inhibitors.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-[(4-Ethoxyphenyl)sulfonylamino]propanoylamino]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Properties

IUPAC Name

1-[3-[(4-ethoxyphenyl)sulfonylamino]propanoylamino]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S/c1-2-23-11-3-5-12(6-4-11)24(21,22)16-10-7-13(18)17-15(8-9-15)14(19)20/h3-6,16H,2,7-10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMIHPPBDBSHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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